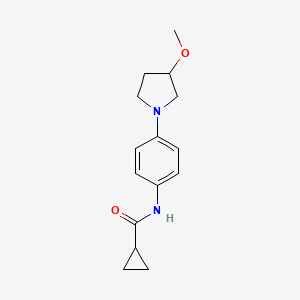
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide, also known as CX-5461, is a small molecule that has been studied for its potential use as an anti-cancer drug. This compound was discovered by a team of researchers at the University of Queensland in Australia and has since been the subject of numerous scientific studies.
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets in a manner that modulates their function, leading to changes in cellular processes .
Pharmacokinetics
Information on the compound’s bioavailability, half-life, volume of distribution, and clearance rates is currently unavailable .
Result of Action
Given the lack of information on the compound’s specific targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide is its relatively low potency, which may limit its efficacy as a cancer treatment.
Orientations Futures
There are several future directions for research on N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide. Another area of interest is the investigation of the potential use of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide in combination with other anti-cancer drugs. Additionally, further studies are needed to better understand the mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide and its potential for use in cancer treatment.
Méthodes De Synthèse
The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide involves a multi-step process that begins with the reaction of 3-methoxypyridine with sodium hydride to form a pyridine anion. This anion is then reacted with ethyl chloroformate to form an ester, which is subsequently hydrolyzed to form the corresponding acid. The acid is then reacted with cyclopropanecarbonyl chloride to form N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide.
Applications De Recherche Scientifique
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)cyclopropanecarboxamide has been studied for its potential use as an anti-cancer drug. It has been shown to selectively target cancer cells by inhibiting RNA polymerase I, which is responsible for the transcription of ribosomal RNA. This inhibition leads to the disruption of ribosome biogenesis, which is essential for the survival of cancer cells.
Propriétés
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-8-9-17(10-14)13-6-4-12(5-7-13)16-15(18)11-2-3-11/h4-7,11,14H,2-3,8-10H2,1H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZOTJLNRQDMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]benzamide](/img/structure/B2373774.png)
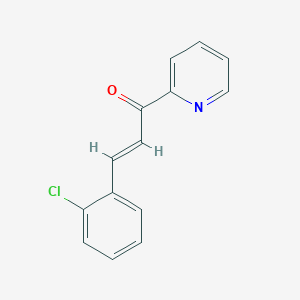
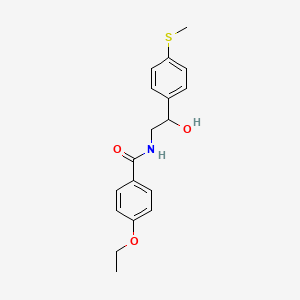
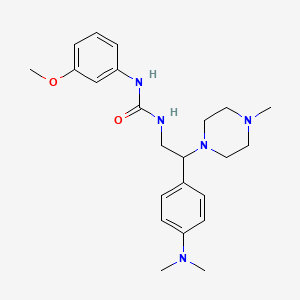
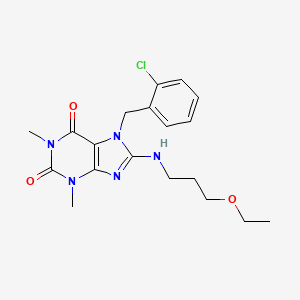
![2-[[2-[1-(2-Ethoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B2373779.png)
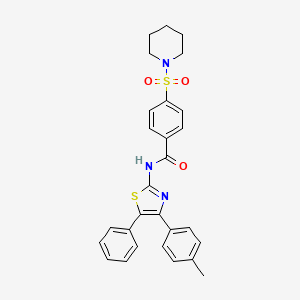
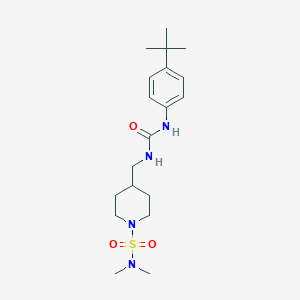
![3-((4-chlorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2373789.png)
![4-{[3-(4-ethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}-N-(3-methoxypropyl)piperazine-1-carboxamide](/img/structure/B2373790.png)
![(Z)-methyl 2-(6-acetamido-2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2373791.png)
![Ethyl 4-[4,7,8-trimethyl-2-(2-methylprop-2-enyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![N-[2-(dimethylamino)ethyl]-1-[3-(phenylthio)pyrazin-2-yl]piperidine-4-carboxamide](/img/structure/B2373794.png)
